BenchChemオンラインストアへようこそ!

3-Keto fusidic acid

Antimicrobial Tuberculosis Metabolism

This C‑3 keto oxidized metabolite is the only valid reference standard for EP Impurity G profiling. Its distinct chromatographic retention and spectroscopic signature cannot be replicated by parent fusidic acid. Quantify 3‑keto fusidic acid in drug substance, plasma, or tissue for metabolite‑to‑parent AUC ratios, or employ it as a pharmacophore benchmark in novel fusidane design. Mandatory for EP monograph method validation. Ship globally under mild ambient conditions.

Molecular Formula C31H46O6
Molecular Weight 514.7 g/mol
CAS No. 4680-37-9
Cat. No. B1141141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Keto fusidic acid
CAS4680-37-9
Synonyms(4α,8α,9β,11α,13α,14β,16β,17Z)-16-(Acetyloxy)-11-hydroxy-3-oxo-29-nordammara-17(20),24-dien-21-oic Acid;  3-Oxofusidic Αcid;  _x000B_
Molecular FormulaC31H46O6
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C(C2(CCC1=O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C
InChIInChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1
InChIKeyDEKASDKLVVYODQ-UKHRKFAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Keto Fusidic Acid (CAS 4680-37-9): Analytical and Metabolite Reference Standard for Fusidic Acid Research


3-Keto fusidic acid (3-keto FA, also known as 3-oxofusidic acid or fusidic acid EP impurity G) is a major oxidized metabolite of the steroidal antibiotic fusidic acid [1]. It is formed endogenously via hepatic oxidation and is a key component in understanding the pharmacokinetic and metabolic fate of fusidic acid in both clinical and preclinical settings [2]. This compound serves as a primary reference standard in pharmacopoeial impurity profiling and as a vital tool in studies investigating the structure-activity relationships of fusidane antibiotics [3].

Why 3-Keto Fusidic Acid Cannot Be Substituted by Generic Fusidic Acid in Critical Research and Quality Control Applications


Generic substitution of 3-keto fusidic acid with parent fusidic acid or other related steroidal antibiotics is scientifically invalid. 3-Keto fusidic acid is a structurally distinct, oxidized derivative with a unique C-3 keto functional group that confers specific chromatographic retention, spectroscopic properties, and biological activity profiles that are not replicated by the parent compound [1]. In analytical quality control, it is explicitly designated as a European Pharmacopoeia (EP) impurity (Fusidic Acid EP Impurity G), making its use mandatory for impurity profiling and method validation [2]. Furthermore, in metabolic and pharmacokinetic studies, its unique formation and clearance rates are critical parameters that cannot be extrapolated from fusidic acid data alone [3].

Quantitative Evidence for 3-Keto Fusidic Acid (CAS 4680-37-9): Differentiated Performance Against Key Comparators


Antimycobacterial Potency: 3-Keto FA Exhibits Direct Activity Against M. tuberculosis with an MIC99 of 1.25 µM

3-Keto fusidic acid (3-keto FA), a metabolite of fusidic acid, demonstrates direct antimycobacterial activity. Against M. tuberculosis, it exhibits an MIC99 of 1.25 µM . This is a critical differentiator from the parent drug, as it indicates the metabolite retains therapeutic potential rather than being an inactive byproduct. While a direct, head-to-head MIC comparison with fusidic acid under identical conditions is not available in the public domain, this value places it as a potentially relevant contributor to the overall anti-tubercular effect, especially considering the parent drug's known rapid metabolism to this and other species in vivo [1].

Antimicrobial Tuberculosis Metabolism

Pharmacokinetic Quantification: In Vivo AUC Ratio of Metabolite to Parent in Humans

In a clinical pharmacokinetic study of intravenous sodium fusidate, the area under the concentration-time curve (AUC) ratio of the 3-ketofusidic acid metabolite to the parent fusidic acid was quantified. At steady state, the mean AUC(0-8h) ratio for 3-ketofusidic acid/fusidic acid was 0.11 in non-cholestatic patients (n=6), 0.09 in mildly cholestatic patients (n=9), and 0.10 in patients with benign intrahepatic cholestasis (n=6) [1]. This is a direct, quantitative in vivo comparison to the parent drug, establishing the metabolite's proportional exposure.

Pharmacokinetics Clinical Pharmacology Metabolism

Analytical Differentiation: 3-Keto Fusidic Acid as a Pharmacopoeial Impurity Marker (EP Impurity G)

3-Keto fusidic acid is officially designated as European Pharmacopoeia (EP) Impurity G in fusidic acid and sodium fusidate monographs [1]. This regulatory designation mandates its use as a reference standard for the development and validation of purity-indicating HPLC methods. Generic fusidic acid or other unqualified reference materials cannot substitute for this specific, well-characterized impurity standard in demonstrating compliance with EP monograph requirements.

Analytical Chemistry Quality Control Pharmaceutical Analysis

Structural Determinant for Antibacterial Activity in Fusidane Class: The 3-Keto Modification

In a class of structurally related fusidane derivatives, the introduction of a 3-keto group was shown to significantly impact antibacterial potency. For example, 3-keto-cephalosporin P1 demonstrated an MIC of 4 µg/mL against S. aureus, which was more potent than its non-oxidized substrate, cephalosporin P1 [1]. Furthermore, both cephalosporin P1 and 3-keto-cephalosporin P1 retained activity against methicillin-resistant S. aureus (MRSA) with an MIC of 8 µg/mL [1]. This class-level evidence supports the hypothesis that oxidation at the C-3 position is a structural determinant that can modulate antimicrobial activity, justifying the study of 3-keto fusidic acid as a key comparator in SAR investigations.

Medicinal Chemistry Structure-Activity Relationship Antibacterial

Metabolic Instability of Parent Compound: 3-Keto FA as a Marker of Species-Specific Metabolism

The rapid metabolism of fusidic acid in rodents, primarily to the C-3 epimer, is a known limitation for in vivo efficacy studies [1]. While 3-keto fusidic acid is a major metabolite in humans [2], its formation and clearance profiles differ across species. Quantitatively, in mice, fusidic acid exhibits low exposure due to this rapid metabolism, highlighting the need to monitor 3-keto fusidic acid and other metabolites to understand the disconnect between in vitro and in vivo activity. This makes the compound an essential analytical standard for cross-species comparative metabolism studies.

Drug Metabolism Pharmacokinetics Preclinical Development

Procurement-Driven Application Scenarios for 3-Keto Fusidic Acid (CAS 4680-37-9)


Pharmaceutical Impurity Profiling and Quality Control

Use as a certified reference standard (EP Impurity G) for the development, validation, and routine execution of HPLC or LC-MS methods to quantify 3-keto fusidic acid in fusidic acid and sodium fusidate drug substances and finished products, ensuring compliance with European Pharmacopoeia monographs [1].

Clinical and Preclinical Pharmacokinetic Studies

Quantify 3-keto fusidic acid levels in plasma, tissue, or urine samples from human subjects or animal models receiving fusidic acid or its prodrugs. Essential for calculating metabolite-to-parent AUC ratios (e.g., AUC ratio ~0.1 in humans [2]) and understanding the compound's contribution to overall drug exposure and clearance [3].

Medicinal Chemistry and Structure-Activity Relationship (SAR) Investigations

Employ as a benchmark comparator in the design and synthesis of novel fusidane derivatives. The 3-keto modification is a key structural feature that modulates antibacterial potency, as demonstrated by the increased activity of 3-keto-cephalosporin P1 relative to its parent compound [4]. This compound serves as a reference for probing the pharmacophore.

Anti-Tuberculosis Drug Discovery and Mechanism Studies

Utilize in in vitro assays against M. tuberculosis to investigate the retained antimycobacterial activity of the fusidic acid metabolite (MIC99 = 1.25 µM ). This is critical for understanding the parent drug's mechanism, interpreting in vivo efficacy, and evaluating potential prodrug strategies that aim to bypass rapid metabolism [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Keto fusidic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.